OC000459

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

OC000459 is a potent and selective antagonist of the D Prostanoid Receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2) . This receptor is selectively expressed by Th2 lymphocytes, eosinophils, and basophils .

Mode of Action

This compound potently displaces [3H]prostaglandin D2 ([3H]PGD2) from human recombinant DP2 receptors . It inhibits chemotaxis of human Th2 lymphocytes and cytokine production . This compound also competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin D2 (PGD2) pathway . PGD2 mediates the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils . By antagonizing the DP2 receptor, this compound inhibits these effects, thereby potentially mitigating inflammatory responses.

Pharmacokinetics

This compound has been found to be orally bioavailable in rats . .

Result of Action

This compound’s action results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils . It has been found effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats and airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .

Biochemische Analyse

Biochemical Properties

OC000459 potently displaces prostaglandin D2 (PGD2) from human recombinant DP2 . It does not interfere with the ligand binding properties or functional activities of other prostanoid receptors . This compound inhibits chemotaxis of human Th2 lymphocytes and cytokine production by human Th2 lymphocytes .

Cellular Effects

This compound competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood . It does not inhibit responses to eotaxin, 5-oxo-eicosatetraenoic acid, or complement component C5a . This compound also inhibits the activation of Th2 cells and eosinophils in response to supernatants from IgE/anti-IgE-activated human mast cells .

Molecular Mechanism

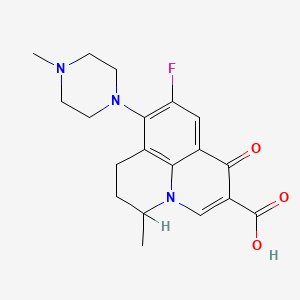

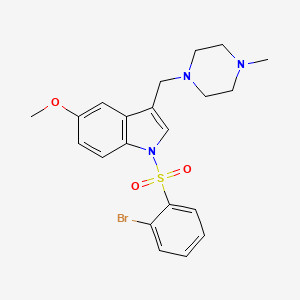

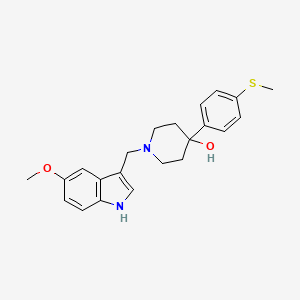

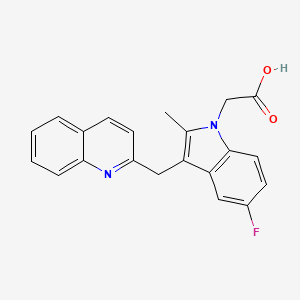

This compound is an indole-acetic acid derivative that binds to the DP2 receptor, thereby inhibiting the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils in response to PGD2 . This results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats . It also inhibits airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .

Dosage Effects in Animal Models

In animal models, this compound has been found to be orally bioavailable and effective in inhibiting blood eosinophilia induced by DK-PGD2 . The effective dose was found to be 0.04 mg/kg in rats and 0.01 mg/kg in guinea pigs .

Metabolic Pathways

It is known that this compound is an antagonist of the DP2 receptor, which is involved in the prostaglandin D2 pathway .

Transport and Distribution

It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body.

Vorbereitungsmethoden

Die Synthese von OC-459 umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-1-Essigsäure-Kerns. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthese-Reaktion synthetisiert, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Einführung der Fluorgruppe: Das Fluoratom wird durch elektrophile Fluorierung mit einem Fluorierungsmittel wie Selectfluor eingeführt.

Bildung des Chinolin-Moleküls: Das Chinolin-Molekül wird durch eine Friedländer-Synthese synthetisiert, bei der ein Anilin-Derivat in Gegenwart einer Base mit einer Carbonylverbindung reagiert.

Kopplung des Indol- und Chinolin-Moleküls: Die Indol- und Chinolin-Moleküle werden durch eine nucleophile Substitutionsreaktion gekoppelt, wodurch die endgültige OC-459-Struktur gebildet wird

Analyse Chemischer Reaktionen

OC-459 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: OC-459 kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Die Reduktion von OC-459 kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.

Substitution: OC-459 kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile wie Amine oder Thiole bestimmte funktionelle Gruppen am Molekül ersetzen.

Wissenschaftliche Forschungsanwendungen

Medizin: OC-459 hat sich als vielversprechend bei der Behandlung allergischer und entzündlicher Erkrankungen wie Asthma, allergischer Rhinitis und atopischer Dermatitis erwiesen. .

Wirkmechanismus

OC-459 übt seine Wirkungen aus, indem es selektiv an den CRTH2-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Rekrutierung und Aktivierung von Eosinophilen, Basophilen und T-Helferzellen vom Typ 2 beteiligt, die eine entscheidende Rolle bei allergischen und entzündlichen Reaktionen spielen. Durch die Blockierung des CRTH2-Rezeptors hemmt OC-459 die nachgeschalteten Signalwege, was zu einer Reduktion der Freisetzung proinflammatorischer Mediatoren und einer Linderung der Symptome im Zusammenhang mit allergischen und entzündlichen Erkrankungen führt .

Vergleich Mit ähnlichen Verbindungen

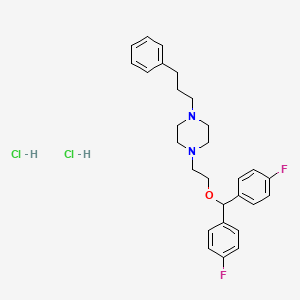

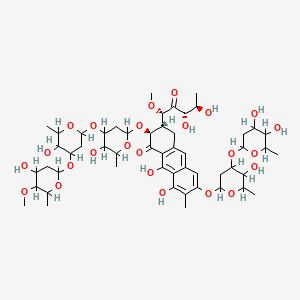

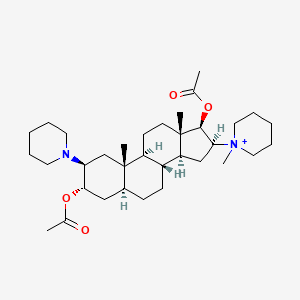

OC-459 ist unter den CRTH2-Antagonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

Fevipiprant (QAW039): Ein weiterer CRTH2-Antagonist mit potenziellen therapeutischen Anwendungen bei allergischen Erkrankungen.

Ramatroban: Ein CRTH2-Antagonist, der zur Behandlung von allergischer Rhinitis und Asthma eingesetzt wird.

AZD-1981: Ein CRTH2-Antagonist, der auf sein Potenzial zur Behandlung von Asthma und anderen allergischen Erkrankungen untersucht wurde.

OC-459 zeichnet sich durch sein günstiges pharmakokinetisches Profil und seine starke Bindungsaffinität zum CRTH2-Rezeptor aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Behandlung von allergischen und entzündlichen Erkrankungen macht.

Eigenschaften

IUPAC Name |

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATGTHLOZSXOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234343 | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851723-84-7 | |

| Record name | OC-000459 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OC-459 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

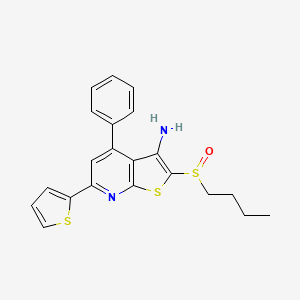

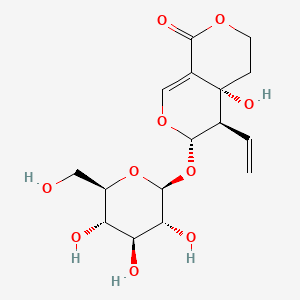

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.